

An In-depth Technical Guide to the Synthesis and Characterization of Cefoperazone Dihydrate

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Compound of Interest

Compound Name: Cefoperazone Dihydrate

Cat. No.: B1353751

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Introduction

Cefoperazone is a third-generation, semi-synthetic, broad-spectrum cephalosporin antibiotic.^[1] It is noted for its efficacy against a wide range of bacteria, including *Pseudomonas aeruginosa*.^[2] Chemically designated as (6R,7R)-7-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, its dihydrate form is a stable crystalline solid used in pharmaceutical formulations.^[4] This technical guide provides a comprehensive overview of the synthetic pathways and analytical characterization of **Cefoperazone Dihydrate**, tailored for researchers, scientists, and professionals in drug development.

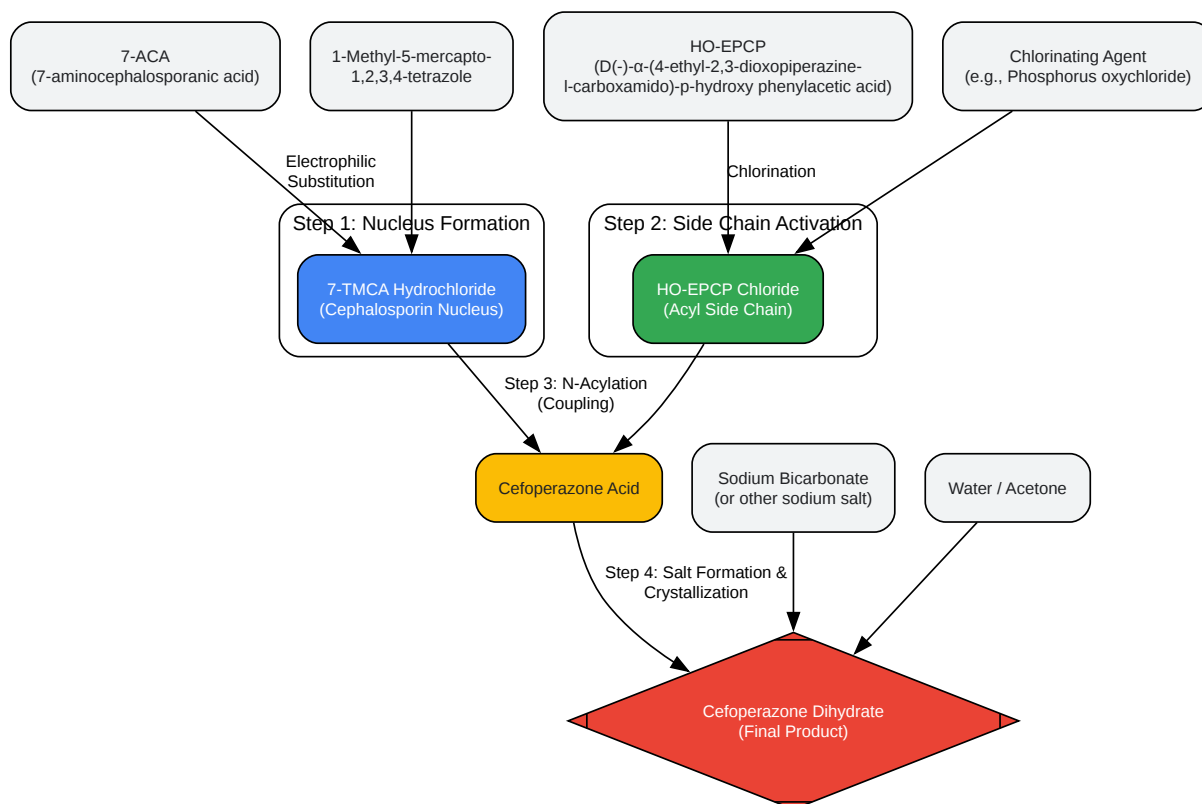
Physicochemical Properties

Cefoperazone Dihydrate is a white crystalline powder. Its fundamental properties are summarized below.

Property	Value	References
IUPAC Name	(6R,7R)-7-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate	[4]
Molecular Formula	C ₂₅ H ₂₇ N ₉ O ₈ S ₂ · 2H ₂ O	[4][5][6]
Molecular Weight	681.70 g/mol	[4][5]
CAS Number	113826-44-1	[4][5][6]

Synthesis of Cefoperazone Dihydrate

The synthesis of Cefoperazone is a multi-step process that involves the coupling of a complex acyl side chain with the core cephalosporin nucleus, followed by salt formation and crystallization to yield the dihydrate form. The overall yield for the final coupling and crystallization steps has been reported to be around 58.3%.^[7]



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Caption: General synthesis workflow for **Cefoperazone Dihydrate**.

Experimental Protocol: Synthesis

A representative, multi-step synthesis protocol is outlined below, based on established chemical literature.^{[7][8]}

Step 1: Synthesis of 7-amino-3-[5-(1-methyl-1,2,3,4-tetrazolyl)thiomethyl]ceph-3-em-4-carboxylic acid hydrochloride (7-TMCA)

- 7-aminocephalosporanic acid (7-ACA) and 1-methyl-5-mercapto-1,2,3,4-tetrazole are reacted in the presence of a boron trifluoride-acetonitrile complex as a catalyst.[8]
- The reaction proceeds via electrophilic substitution at the C-3 acetoxy group of 7-ACA.
- Following the reaction, the product (7-TMCA hydrochloride) is precipitated and isolated.

Step 2: Synthesis of the Acyl Side Chain Chloride (HO-EPCP Chloride)

- D(-)- α -(4-ethyl-2,3-dioxopiperazine-l-carboxamido)-p-hydroxy phenylacetic acid (HO-EPCP) is reacted with a chlorinating agent, such as triphosgene or phosphorus oxychloride, in a suitable solvent system (e.g., dimethylacetamide and dichloromethane).[7][8]
- This reaction converts the carboxylic acid of the side chain precursor into a more reactive acid chloride, activating it for the subsequent coupling step.

Step 3: N-Acylation to Form Cefoperazone Acid

- The 7-TMCA hydrochloride from Step 1 is dissolved and its amino and carboxyl groups are protected, often using an agent like trimethylchlorosilane.[8]
- The protected 7-TMCA is then reacted with the HO-EPCP chloride from Step 2 in a mixed solvent system (e.g., dichloromethane-water).[8]
- The reaction is an N-acylation (condensation) that couples the side chain to the amino group at the 7-position of the cephalosporin nucleus.
- After the reaction is complete, the pH is adjusted with an acid, and the resulting Cefoperazone acid is crystallized and isolated.[8]

Step 4: Salt Formation and Crystallization to **Cefoperazone Dihydrate**

- Cefoperazone acid is dissolved in a solvent such as acetone.[9]

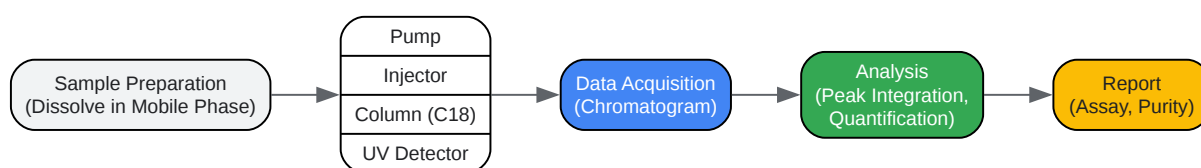
- An aqueous solution of a sodium salt, typically sodium bicarbonate, is added to the solution to form the sodium salt of Cefoperazone, with the pH adjusted to approximately 6.5-7.0.[9]
[10]
- The dihydrate is then crystallized from the aqueous acetone solution. The process involves the controlled addition of more acetone to reduce the water content, inducing crystallization.
[10]
- The resulting white crystalline solid is collected by filtration, washed, and dried under vacuum to yield **Cefoperazone Dihydrate**. [9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of **Cefoperazone Dihydrate**. Key methods include chromatography, spectroscopy, and thermal analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the potency (assay) and purity of Cefoperazone.



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Caption: Standard analytical workflow for HPLC analysis.

Experimental Protocol: HPLC Assay (USP Method) The following protocol is adapted from the United States Pharmacopeia (USP) monograph for Cefoperazone Sodium.[11]

- Mobile Phase Preparation: A mixture of water, acetonitrile, 1 N acetic acid, and a triethylamine/acetic acid buffer solution is prepared in a ratio of approximately 876:120:2.8:1.2. The final solution is filtered and degassed.[11]

- Standard Preparation: An accurately weighed quantity of USP **Cefoperazone Dihydrate** Reference Standard is dissolved in the Mobile Phase to obtain a known concentration of about 0.16 mg/mL.[\[11\]](#)
- Assay Preparation: An accurately weighed quantity of the Cefoperazone sample is dissolved in the Mobile Phase to achieve a similar concentration.[\[11\]](#)
- Chromatographic System:
 - Instrument: A liquid chromatograph equipped with a UV detector set to 254 nm.[\[11\]](#)
 - Column: 4.0-mm × 30-cm; packing L1 (octadecyl silane chemically bonded to porous silica).[\[11\]](#)
 - Flow Rate: Approximately 2.0 mL per minute.[\[11\]](#)
- Procedure: Equal volumes (about 10 µL) of the Standard and Assay preparations are injected into the chromatograph. The peak responses are recorded and used to calculate the quantity of cefoperazone.[\[11\]](#)

HPLC Method Parameters and Performance Data

Parameter	Method 1	Method 2	Method 3
Column	SS Wakosil II- C18 (250 x 4.6 mm, 5 µm)	ODS C18 (150 x 4.6 mm, 5 µm)	Reversed-phase (250 x 4.6 mm; 5 µm)
Mobile Phase	Phosphate buffer (pH 6.8):Methanol (3:1 v/v)	KH ₂ PO ₄ solution:Acetonitrile (80:20 v/v)	Phosphate buffer (pH 3.2):Acetonitrile (83:17 v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detection λ	254 nm	230 nm	210 nm
Retention Time	2.6 min	Not Specified	10.22 min
Linearity Range	0.4 - 100 µg/mL	Not Specified	2.5 - 250 µg/mL
LOD	0.2 µg/mL	4.04 µg/mL	5 µg/mL (LLOQ)
LOQ	0.4 µg/mL	12.24 µg/mL	5 µg/mL (LLOQ)
Reference	[12]	[13]	[14]

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the characteristic functional groups present in the Cefoperazone molecule, confirming its chemical structure.

Experimental Protocol: FT-IR

- A small amount of the **Cefoperazone Dihydrate** sample is mixed with potassium bromide (KBr) powder.
- The mixture is compressed into a thin, transparent pellet.
- The pellet is placed in an FT-IR spectrometer, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Characteristic FT-IR Absorption Peaks

Wavenumber (cm ⁻¹)	Assignment	Reference
~3279	N-H / O-H stretching	[15]
~1781	β-lactam C=O stretching	[15]
~1715	Amide C=O stretching	[16]
~1701	Carboxylic acid C=O stretching	[15]
~1632	Amide C=O stretching	[15]
~1551-1582	C=C aromatic ring stretching	[15]
~1248	C-O stretching	[15]

Thermal and Crystallographic Analysis

Differential Scanning Calorimetry (DSC) DSC is employed to study the thermal behavior of Cefoperazone, such as its melting point and decomposition temperature.

Experimental Protocol: DSC

- A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.
- The sample is placed in the DSC instrument alongside an empty reference pan.
- The sample is heated at a constant rate (e.g., 5°C/min) over a specified temperature range (e.g., 25–180°C or higher).[17]
- The heat flow to the sample relative to the reference is measured as a function of temperature.

Thermal Data

Parameter	Value	Reference
Decomposition Temperature	~247.5 °C (for a related sodium compound)	[15]
Melting Point/Range	169-171 °C	[18]

Powder X-ray Diffraction (PXRD) PXRD is a powerful technique for analyzing the crystalline nature of the material. It provides a unique fingerprint for a specific crystal form and can distinguish between crystalline and amorphous solids.

Experimental Protocol: PXRD

- A small amount of the powdered sample is packed into a sample holder.
- The sample is irradiated with a monochromatic X-ray beam (typically CuK α). [17]
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The scan is typically performed over a range of 2–45° (2θ) at a scan rate of 1°/min. [17]

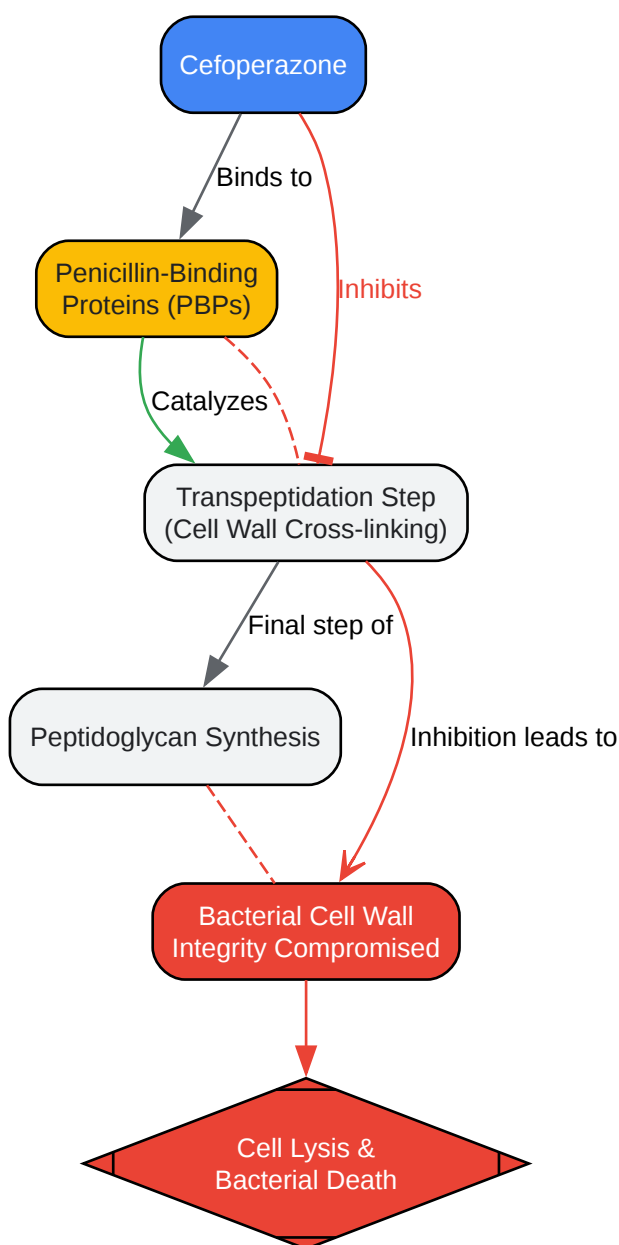
Characteristic PXRD Peaks for a Crystalline Form of Cefoperazone Sodium

Diffraction Angle (2θ)
10.25° \pm 0.2
14.40° \pm 0.2
18.51° \pm 0.2
23.14° \pm 0.2
29.10° \pm 0.2
33.25° \pm 0.2
38.45° \pm 0.2
Data from a patent for a specific crystalline form of Cefoperazone Sodium. [15]

Mechanism of Action

For context in drug development, understanding the mechanism of action is crucial.

Cefoperazone, like other β -lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.



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Caption: Mechanism of action of Cefoperazone.

The primary mechanism involves the inhibition of the final transpeptidation step in peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.[1][2] Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs), which are the enzymes responsible for this cross-linking process.[1] This disruption leads to a weakened cell wall and subsequent cell lysis, resulting in bacterial death.[2]

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